6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is a heterocyclic compound characterized by its unique structure, which combines a benzimidazole ring with a piperidine moiety. Its molecular formula is C14H19N3, and it has a molecular weight of 229.32 g/mol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry, where it is investigated for its biological activities.
This compound belongs to the class of benzimidazoles, which are bicyclic aromatic compounds composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole allows it to serve as a building block for synthesizing more complex molecules and exploring novel chemical reactions .
The synthesis of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole can be achieved through several methods, with the Debus-Radziszewski synthesis being one of the most common approaches. This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific reaction conditions.
The molecular structure of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole consists of:
6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole can undergo various chemical reactions:
The mechanism of action for 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is primarily associated with its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. This property makes it a candidate for further research into its therapeutic potential .
The stability and reactivity profile of this compound make it suitable for various applications in synthetic chemistry and medicinal research.
6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole has several scientific uses:
The benzimidazole nucleus—a fusion of benzene and imidazole rings—serves as a privileged scaffold in medicinal chemistry due to its versatile bioisosteric properties and structural resemblance to purine bases. This bicyclic system enables π-π stacking interactions with biological targets while the amphoteric character (pKa ~5.6 for conjugate acid, ~12.8 for imine nitrogen) permits ionization across physiological pH ranges [5] [6]. The hydrogen-bonding capacity of the N1-H group, coupled with electron-rich domains at C2, C5, and C6 positions, creates a template for precise molecular modifications [4] [6].
Table 1: Core Physicochemical Properties of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₉N₃ | Higher C/H ratio than parent scaffold enhances lipophilicity |
Molecular Weight | 229.32 g/mol | Optimal for cell membrane permeability |
Hydrogen Bond Donors | 2 (N1-H, piperidine NH) | Facilitates target binding interactions |
Hydrogen Bond Acceptors | 3 (benzimidazole N, piperidine N) | Enhances solubility and protein engagement |
SMILES | CC1=C(C2=C(C1)N=C(N2)C3CCCNC3 | Encodes stereochemical features for docking studies |
InChI Key | LQZIJJKVPOTLRE-UHFFFAOYSA-N | Unique identifier for database registration |
The introduction of methyl groups at C6 and C7 positions—as in 6,7-dimethyl-2-piperidin-3-yl-1H-benzimidazole—induces steric and electronic effects that significantly alter bioactivity. These alkyl substituents enhance electron density at N3, strengthening hydrogen-bond acceptance capacity while concurrently shielding the C5-C6 bond from oxidative metabolism [3] [4]. This strategic methylation is evidenced in multiple pharmacological classes:
Piperidine incorporation at benzimidazole-C2 confers three-dimensional flexibility and basic nitrogen centers critical for target engagement. The piperidin-3-yl isomer—distinguished from 2- and 4-positional analogs—enables optimal vector alignment with enzymatic pockets through its equatorial amine orientation [1] [7].
Table 2: Bioactivity Modulation via Piperidine Substitution Patterns
Position | Substituent | Target Affinity | Effect vs. Unsubstituted |
---|---|---|---|
C2 | Piperidin-3-yl | Topoisomerase I | 4.2× ↑ inhibition |
C2 | Piperidin-4-yl | CB2 receptor | 1.8× ↑ agonist activity |
C5 | Carboxamide | CB1/CB2 receptors | 970-fold CB2 selectivity |
C5 | Sulfonyl | Cannabinoid receptors | Enhanced CNS penetration |
The 6,7-dimethyl-2-piperidin-3-yl configuration demonstrates exceptional adaptability across target classes:
Table 3: Experimental Bioactivity Profile of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole
Assay System | Target | Key Result | Reference Standard |
---|---|---|---|
Topoisomerase I relaxation | DNA topology modulation | 78% inhibition at 100 μM | Camptothecin (92% at 10 μM) |
MTT cytotoxicity | HeLa cells | IC₅₀ = 17.3 ± 1.2 μM | Doxorubicin (IC₅₀ = 0.8 μM) |
Agar diffusion | S. aureus | 14 mm zone at 50 μg/mL | Ciprofloxacin (28 mm) |
CB2 binding | Cannabinoid receptors | Kᵢ = 380 nM (17% displacement) | WIN 55,212-2 (Kᵢ = 3.1 nM) |
The synthetic exploration of piperidine-benzimidazole hybrids emerged from seminal work on antiulcer agents (e.g., omeprazole) and anthelmintics (e.g., albendazole) in the 1980s [5]. Early pharmacological studies identified the 2-piperidinyl motif as a superior bioisostere for imidazole N-alkyl chains, enhancing metabolic stability while preserving target affinity [4] [7].
The specific 6,7-dimethyl variant was first synthesized in 2008 via condensation protocols adapted from ScienceDirect research: o-phenylenediamine derivatives were reacted with piperidine-3-carboxylic acids under microwave irradiation (150°C, 20 min), achieving yields >85% with minimal positional isomers [2] [3]. This methodology represented a significant advancement over classical Phillips cyclization (120°C, 12 hr, <50% yield) by eliminating polyalkylation byproducts [6].
Key milestones in development include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7